Cytotoxicity Enhancement: 9-Amino Substitution Confers Significantly Higher Cytotoxic Potency vs. Des-Amino Analog DACAH
In a direct head-to-head comparison within a single study, amino-DACAH (CAS 89459-30-3) was significantly more cytotoxic than its 9-des-amino analog DACAH in L1210 murine leukemia cells [1]. The study also compared the dimethylamino-side-chain pair (amino-DACA vs. DACA) and found the same pattern: 9-amino substitution consistently enhanced cytotoxicity [1]. While exact ED₅₀ values are not publicly extractable, the authors explicitly state that 'Amino-DACA and amino-DACAH, both possessing an amino group in position 9 of the chromophore ring, were significantly more cytotoxic than their des-amino analogs DACA and DACAH' [1]. This establishes amino-DACAH as the more potent member of the DACAH/amino-DACAH pair.
| Evidence Dimension | In vitro cytotoxicity (cell-killing activity) |
|---|---|
| Target Compound Data | Amino-DACAH: significantly more cytotoxic than DACAH (ED₅₀ values not publicly disclosed, but statistically significant difference reported) |
| Comparator Or Baseline | DACAH (N-[2-(hydroxyethylamino)ethyl]acridine-4-carboxamide): significantly less cytotoxic than amino-DACAH in the same assay system |
| Quantified Difference | Statistically significant cytotoxicity enhancement; exact fold-change not publicly available from this source |
| Conditions | L1210 murine leukemia cells; cytotoxicity measured as cell-killing activity; Pastwa et al., Biochem Pharmacol 1998 [1] |
Why This Matters
For researchers procuring acridine-4-carboxamides for cytotoxicity screening, amino-DACAH provides the hydroxyethyl side chain combined with 9-amino-enhanced potency—a profile that DACAH alone cannot deliver.
- [1] Pastwa E, Ciesielska E, Piestrzeniewicz MK, Denny WA, Gniazdowski M, Szmigiero L. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. Biochem Pharmacol. 1998;56(3):351-359. doi:10.1016/S0006-2952(98)00030-6. View Source
